![molecular formula C12H16ClNO B1404120 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride CAS No. 1047656-03-0](/img/structure/B1404120.png)
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride
概要
説明
“3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine] hydrochloride” is a chemical compound with the CAS Number: 1047656-03-0. It has a molecular weight of 225.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is spiro [chromane-2,3’-pyrrolidine] hydrochloride . The InChI code is 1S/C12H15NO.ClH/c1-2-4-11-10 (3-1)5-6-12 (14-11)7-8-13-9-12;/h1-4,13H,5-9H2;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Spirocyclic Compounds : This compound is involved in the synthesis of various spirocyclic compounds. For instance, it has been used in [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and related structures (Sosnovskikh et al., 2014).
Derivative Synthesis for Receptor Ligands : Derivatives of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride have been synthesized as ligands for receptors like 5-HT1A and σ-receptors. These derivatives show potential as anxiolytic agents and have been evaluated for their serotonergic and dopaminergic activities (Comoy et al., 1996).
Applications in Pharmacology
Potential Anticancer Agents : Certain derivatives of this compound have shown potential as anti-tumor agents. They have been tested against various cancer cell lines, including breast, CNS, and colon cancers (Jurd, 1996).
Development of Antihypertensive Agents : Studies have shown the potential of some derivatives in developing antihypertensive agents. They have been evaluated for cardiovascular activity in animal models (Davis et al., 1983).
Chemical Reactions and Interactions
Role in Chemical Reactions : This compound plays a role in various chemical reactions, including cyclizations, cycloadditions, and intercalations. These reactions are fundamental in synthesizing new chemical entities with potential pharmaceutical applications (Andina & Andin, 2016).
Photochromism Studies : It has been involved in studies related to photochromism, particularly in the context of spiropyrans, indicating its potential application in materials science (Takagi et al., 1991).
Safety And Hazards
特性
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-pyrrolidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-4,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVLYJZAQKLSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

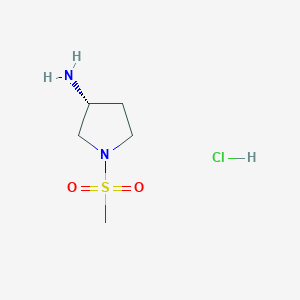
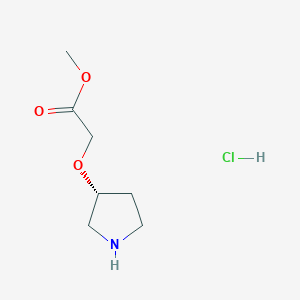
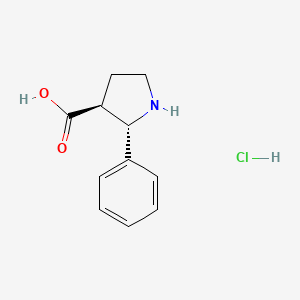


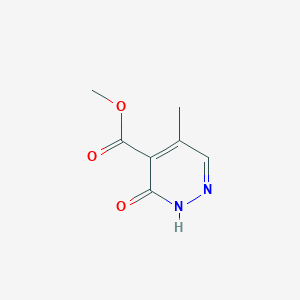
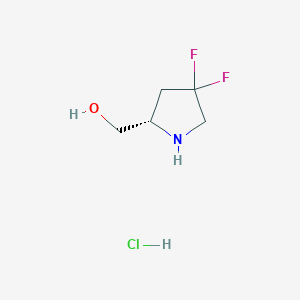

![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)


![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)

![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)